1-((S)-2-aminopropyl)-1H-indazol-6-ol

Catalog No.
S1523795
CAS No.
210580-75-9
M.F
C10H13N3O
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((S)-2-aminopropyl)-1H-indazol-6-ol

CAS Number

210580-75-9

Product Name

1-((S)-2-aminopropyl)-1H-indazol-6-ol

IUPAC Name

1-[(2S)-2-aminopropyl]indazol-6-ol

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3/t7-/m0/s1

InChI Key

WBYHTZYHAFNBKW-ZETCQYMHSA-N

SMILES

CC(CN1C2=C(C=CC(=C2)O)C=N1)N

Synonyms

AL 34497

Canonical SMILES

CC(CN1C2=C(C=CC(=C2)O)C=N1)N

Isomeric SMILES

C[C@@H](CN1C2=C(C=CC(=C2)O)C=N1)N

1-((S)-2-aminopropyl)-1H-indazol-6-ol is a chemical compound known for its unique structure and biological properties. It features an indazole core with a hydroxyl group at the 6-position and an (S)-2-aminopropyl substituent. This compound has garnered attention due to its potent activity as a peripheral 5-HT2 receptor agonist, which is significant in pharmacological applications, particularly in treating ocular hypertension and glaucoma.

AL-34662 acts as an agonist for the 5-HT2A receptor, located primarily in the peripheral tissues of the eye. When it binds to this receptor, it triggers a cascade of cellular events leading to relaxation of the ciliary muscle, which ultimately reduces intraocular pressure, a key factor in glaucoma []. The peripheral selectivity of AL-34662 is believed to be due to its inability to effectively cross the blood-brain barrier, minimizing potential psychoactive side effects [].

Chemical Structure and Properties:

-((S)-2-aminopropyl)-1H-indazol-6-ol, also known as AL-34662, is a synthetic molecule with the chemical formula C₁₀H₁₃N₃O. It belongs to the class of indazole derivatives, characterized by a five-membered nitrogen-containing ring fused to a six-membered aromatic ring. The molecule also contains an alcohol group (-OH) and a primary amine group (-NH₂) connected to a three-carbon chain.

5-HT2 Receptor Agonism:

1-((S)-2-aminopropyl)-1H-indazol-6-ol acts as a potent agonist for the 5-hydroxytryptamine receptor 2 (5-HT2 receptor), specifically targeting the 5-HT2A subtype. These receptors are widely distributed throughout the body, including the central nervous system, blood vessels, and the eye. 5-HT2 receptor activation can trigger various cellular responses depending on the location. [Source: National Library of Medicine, ""]

Potential for Glaucoma Treatment:

The primary area of research for 1-((S)-2-aminopropyl)-1H-indazol-6-ol lies in its potential application for treating glaucoma. Glaucoma is a group of eye diseases that damage the optic nerve, leading to vision loss. One of the key factors contributing to glaucoma is elevated intraocular pressure (IOP). Studies have shown that 1-((S)-2-aminopropyl)-1H-indazol-6-ol can effectively reduce IOP in animal models, suggesting its potential as a therapeutic agent. [Source: ""]

Advantages over Existing Treatments:

Several existing glaucoma medications work by reducing IOP, but some can have undesirable side effects. Notably, certain drugs targeting 5-HT2 receptors can cause central nervous system effects like hallucinations due to their ability to cross the blood-brain barrier. 1-((S)-2-aminopropyl)-1H-indazol-6-ol, however, appears to be selective for peripheral 5-HT2 receptors, potentially reducing the risk of these central nervous system side effects. [Source: ""]

  • Oxidation: The hydroxyl group on the indazole ring can be oxidized, potentially affecting its biological activity.
  • Reduction: The compound may also be reduced, impacting its pharmacokinetic properties.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

This compound exhibits significant biological activity, primarily as a peripherally acting 5-HT2 receptor agonist. It has been shown to have:

  • An effective concentration (EC50) of approximately 42.7 nM.
  • A maximum efficacy (Emax) of about 89%, indicating strong receptor activation.

In vivo studies demonstrated that it effectively lowers intraocular pressure in conscious ocular hypertensive monkeys by approximately 33% (-13 mmHg), suggesting that its mechanism of action is localized rather than centrally mediated .

The synthesis of 1-((S)-2-aminopropyl)-1H-indazol-6-ol typically involves multi-step organic reactions:

  • Formation of the Indazole Core: This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Hydroxyl Group: This can be accomplished via hydroxylation or other functionalization methods.
  • Addition of the Aminopropyl Group: This step usually involves reductive amination or alkylation techniques to attach the (S)-2-aminopropyl moiety.

Recent advancements in synthesis have employed catalytic methods to improve yields and reduce environmental impact, such as using β-cyclodextrin as a catalyst .

1-((S)-2-aminopropyl)-1H-indazol-6-ol has potential applications in:

  • Pharmaceutical Development: Particularly for treating conditions related to ocular hypertension and glaucoma due to its selective action on the 5-HT2 receptor.
  • Research: It serves as a valuable tool in studying serotonergic pathways and their implications in various physiological processes.

Studies indicate that 1-((S)-2-aminopropyl)-1H-indazol-6-ol selectively interacts with the 5-HT2 receptor subtypes, demonstrating high selectivity compared to other serotonergic receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation . Further interaction studies could elucidate its binding affinities and mechanisms at the molecular level.

Several compounds share structural or functional similarities with 1-((S)-2-aminopropyl)-1H-indazol-6-ol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Alpha-methyltryptamineTryptamine derivativeCentral nervous system activity
5-HydroxytryptamineIndole derivative with hydroxyl groupDirect serotonergic activity
1-(2-Aminopropyl)indazoleSimilar indazole coreLess selective for 5-HT receptors
1-(3-Chloropropyl)indazoleChlorinated variantAltered pharmacological profile

Uniqueness of 1-((S)-2-Aminopropyl)-1H-Indazol-6-Ol

The primary uniqueness of 1-((S)-2-aminopropyl)-1H-indazol-6-ol lies in its potent peripheral action and selectivity for the 5-HT2 receptor subtype, which distinguishes it from other compounds that may exhibit broader or central nervous system activities. Its specific structural features contribute to its efficacy and potential therapeutic applications in ocular conditions.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

191.105862047 g/mol

Monoisotopic Mass

191.105862047 g/mol

Heavy Atom Count

14

UNII

1Q6O947QMH

Wikipedia

AL-34662

Dates

Modify: 2024-04-14
1.Sharif, N.A.,McLaughlin, M.A., and Kelly, C.R. AL-34662: A potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist. Journal of Ocular Pharmacology and Therapeutics 23(1), 1-13 (2007).

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